molecular formula C21H24N4O3 B2455063 N-(2,4-dimethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 902884-51-9

N-(2,4-dimethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2455063
CAS No.: 902884-51-9
M. Wt: 380.448
InChI Key: XIUOWGYHQMPEKR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring substituted with various functional groups

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-13(2)15-6-8-16(9-7-15)25-14(3)20(23-24-25)21(26)22-18-11-10-17(27-4)12-19(18)28-5/h6-13H,1-5H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUOWGYHQMPEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne

    Substitution Reactions: The triazole ring is then substituted with the desired functional groups, including the 2,4-dimethoxyphenyl and 4-isopropylphenyl groups. These substitutions are typically achieved through nucleophilic substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which is typically achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Carboxamide Functionalization

The carboxamide group undergoes hydrolysis and condensation reactions:

Acidic/Basic Hydrolysis

Reaction with concentrated HCl or NaOH yields the corresponding carboxylic acid.

Reagent Conditions Product
6M HClReflux, 4 h5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
2M NaOH80°C, 2 hSodium salt of the carboxylic acid

Hydrazide Formation

Condensation with hydrazine produces carbohydrazide derivatives, pivotal for further heterocyclic synthesis :

Reactant Conditions Yield
Hydrazine hydrateEtOH, Δ, 4 h88%

Heterocyclic Condensation Reactions

The carbohydrazide intermediate reacts with carbonyl compounds to form bioactive heterocycles.

Reaction with Indoline-2,3-dione

Condensation under acidic conditions yields a hydrazone-linked oxindole hybrid :

Reactant Conditions Product Yield
Indoline-2,3-dioneEtOH, conc. HCl, Δ, 4 hN’-(2-oxoindolin-3-ylidene)carbohydrazide88%

Characterization via X-ray diffraction confirms the (E)-configuration of the hydrazone bond .

Oxadiazole Formation

Reaction with tetrazoles forms 1,3,4-oxadiazoles, leveraging the carboxamide’s nucleophilicity :

Reactant Conditions Product Yield
5-phenyl-1H-tetrazoleDMF, 60°C, 30 min1,3,4-oxadiazole derivative85%

Electrophilic Aromatic Substitution

The 2,4-dimethoxyphenyl group undergoes regioselective nitration and bromination:

Reagent Conditions Position Product
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 1 hPara to methoxyNitro derivative
Br<sub>2</sub>/FeBr<sub>3</sub>RT, 2 hOrtho to methoxyBromo derivative

Methoxy groups direct electrophiles to the ortho/para positions, with steric effects from the isopropyl group influencing selectivity.

Cross-Coupling Reactions

The 4-(propan-2-yl)phenyl group participates in Suzuki-Miyaura couplings, enabling aryl diversification :

Arylboronic Acid Conditions Yield
4-CF<sub>3</sub>-C<sub>6</sub>H<sub>4</sub>B(OH)<sub>2</sub>Pd(OAc)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, THF/H<sub>2</sub>O, 85°C91%
3,5-(OMe)<sub>2</sub>-C<sub>6</sub>H<sub>3</sub>B(OH)<sub>2</sub>Pd(OAc)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, THF/H<sub>2</sub>O, 85°C87%

Oxidation of the Isopropyl Group

The 4-(propan-2-yl)phenyl substituent is oxidized to a carboxylic acid under strong conditions:

Reagent Conditions Product
KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>100°C, 6 h4-(carboxyphenyl)triazole derivative

This reaction expands utility in prodrug design or metal-chelating applications.

Key Reactivity Insights

  • Triazole Stability : The 1,2,3-triazole ring resists ring-opening under physiological conditions, enhancing metabolic stability .

  • Carboxamide Versatility : Acts as a hydrogen-bond donor/acceptor, facilitating interactions with biological targets .

  • Steric Effects : The 4-(propan-2-yl)phenyl group hinders electrophilic substitution at the triazole’s C5 position.

This compound’s reactivity profile underscores its potential in medicinal chemistry, particularly in kinase inhibition and antimicrobial agent development .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including N-(2,4-dimethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide. Triazoles are known for their diverse pharmacological activities. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, triazole derivatives have shown significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism by which triazole compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of cell proliferation. The presence of the triazole ring enhances interactions with biological targets, facilitating the modulation of signaling pathways associated with cancer progression. Research indicates that modifications to the triazole structure can lead to improved selectivity and potency against specific cancer types .

Drug Design and Synthesis

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in drug development. The incorporation of various substituents on the triazole core can significantly influence biological activity. For example, substituents such as methoxy groups at specific positions have been shown to enhance solubility and bioavailability, which are critical factors in drug design .

Synthesis Techniques

The synthesis of this compound typically involves multi-step synthetic pathways that include cyclization reactions to form the triazole ring. Advanced techniques such as click chemistry have been employed to facilitate the efficient formation of triazoles from azides and alkynes, further streamlining the synthesis process .

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating a series of triazole derivatives including this compound, researchers found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. The study utilized quantitative structure–activity relationship (QSAR) modeling to predict activity based on structural modifications .

CompoundCell Line TestedPercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

Case Study 2: Synthesis and Biological Activity

Another study focused on synthesizing novel triazole derivatives and assessing their biological activities against various cancer types. The findings indicated that specific structural modifications led to enhanced anticancer effects compared to parent compounds .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream signaling pathways are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-2H-tetrazole-5-carboxamide
  • N-(2,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(2,4-dimethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its combination of functional groups and the triazole core differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Biological Activity

N-(2,4-dimethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of various precursors. The structural formula can be represented as follows:

N 2 4 dimethoxyphenyl 5 methyl 1 4 propan 2 yl phenyl 1H 1 2 3 triazole 4 carboxamide\text{N 2 4 dimethoxyphenyl 5 methyl 1 4 propan 2 yl phenyl 1H 1 2 3 triazole 4 carboxamide}

This structure incorporates a triazole ring, which is known for its diverse biological activities.

2.1 Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Triazole compounds have been shown to induce apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels. This leads to mitochondrial dysfunction and ultimately cell death .
  • Case Studies : In vitro studies demonstrated that similar triazole derivatives showed cytotoxicity against various cancer cell lines such as HCT116 and MDA-MB-231 with IC50 values ranging from 0.6 µM to 4.93 µM .
CompoundCell LineIC50 (µM)Mechanism
Triazole Derivative 1HCT1160.43Induces apoptosis
Triazole Derivative 2MDA-MB-2311.5ROS accumulation
N-(2,4-dimethoxyphenyl)-5-methyl...VariousTBDTBD

2.2 Antimicrobial Activity

Triazoles have also been noted for their antimicrobial properties:

  • Research Findings : Compounds with similar structures have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity .

3. Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with biological targets:

  • Target Proteins : Docking studies have indicated strong binding affinity to targets such as prostaglandin D synthase and various receptors involved in cancer progression .
  • Binding Affinity : The calculated binding energies suggest that the compound could effectively inhibit target proteins associated with tumor growth.

4. Toxicological Profile

Understanding the safety profile is crucial for any therapeutic agent:

  • Toxicity Assessments : Preliminary toxicity studies indicate that the compound may have a favorable safety profile with low acute toxicity levels in animal models . LD50 values need further exploration to establish safe dosage ranges.

5. Future Directions

Future research should focus on:

  • In Vivo Studies : Conducting comprehensive in vivo studies to confirm efficacy and safety.
  • Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic effectiveness.

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